molecular formula C20H23FN2O3S B2797621 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 1005300-16-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No. B2797621
M. Wt: 390.47
InChI Key: YZZXWKDYESYFDJ-UHFFFAOYSA-N
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Description



  • N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a chemical compound with the molecular formula C<sub>20</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>3</sub>S .

  • It contains a tetrahydroquinoline ring system, a pivalamide group, and a sulfonyl group attached to the 4-fluorophenyl moiety.





  • Synthesis Analysis



    • The synthesis of this compound involves the construction of the tetrahydroquinoline ring, followed by the introduction of the sulfonyl and pivalamide groups.

    • Specific synthetic methods and reaction conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a tetrahydroquinoline core, a sulfonyl group, and a pivalamide side chain.

    • The 4-fluorophenyl group contributes to its overall shape and reactivity.





  • Chemical Reactions Analysis



    • The compound may participate in various reactions, including nucleophilic substitutions, cyclizations, and amide bond formations.

    • Detailed reaction pathways would require further investigation.





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : 426.8±55.0 °C

    • Flash Point : 211.9±31.5 °C

    • Solubility : Soluble in organic solvents.

    • Reactivity : May undergo nucleophilic substitutions or cyclizations.




  • Scientific Research Applications

    HDAC Inhibition in Cancer Therapy

    A compound structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide, specifically 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, has shown promising results as a potent histone deacetylase (HDAC) inhibitor. It exhibited significant cytotoxicity against prostate cancer cells and suppressed tumor growth in a xenograft model, highlighting its potential as a lead compound for developing new cancer therapies (Liu et al., 2015).

    Tautomeric Equilibrium in Chemical Synthesis

    Research on controlling the tautomeric equilibrium of a tetrahydroquinazoline/imine system through steric hindrance has provided valuable insights into synthetic chemistry. This work, involving derivatives structurally similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide, contributes to the understanding of how molecular structure can influence chemical properties and reactions, potentially leading to novel synthetic routes for complex molecules (García-Deibe et al., 2013).

    Enzyme Inhibition for Therapeutic Applications

    A related class of compounds, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, has been investigated for their inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). These studies are crucial for developing new therapeutic agents, particularly for disorders related to catecholamine biosynthesis. Understanding the interactions between these compounds and PNMT can inform the design of more selective and potent inhibitors with potential clinical applications (Grunewald et al., 2006).

    Novel Syntheses and Biological Activities

    Research into the synthesis and biological activities of tetrahydroquinoline derivatives has led to the discovery of compounds with significant antiulcer and antifungal activities. These findings underscore the versatility of tetrahydroquinoline scaffolds in medicinal chemistry, providing a foundation for the development of new drugs with varied therapeutic effects (Uchida et al., 1990), (Zhang et al., 2018).

    Safety And Hazards



    • The compound is not considered hazardous according to OSHA standards.

    • However, standard safety precautions should be followed during handling.

    • Refer to safety data sheets for specific safety information.




  • Future Directions



    • Investigate its potential as a drug candidate or explore its reactivity in novel synthetic methodologies.

    • Further research is needed to understand its biological activity and potential applications.




    properties

    IUPAC Name

    N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)22-16-9-6-14-5-4-12-23(18(14)13-16)27(25,26)17-10-7-15(21)8-11-17/h6-11,13H,4-5,12H2,1-3H3,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YZZXWKDYESYFDJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H23FN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    390.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

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